molecular formula C26H44NNaO7S B13436527 Taurocholic Acid-d8 Sodium Salt

Taurocholic Acid-d8 Sodium Salt

Cat. No.: B13436527
M. Wt: 545.7 g/mol
InChI Key: JAJWGJBVLPIOOH-NOBNTUEXSA-M
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Description

Taurocholic Acid-d8 Sodium Salt is a deuterated form of taurocholic acid, a bile acid conjugate of cholic acid with taurine. This compound is primarily used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Taurocholic Acid-d8 Sodium Salt involves the conjugation of deuterated cholic acid with taurine. The reaction typically requires the activation of the carboxyl group of cholic acid, which can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The activated cholic acid is then reacted with taurine in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The final product is purified using techniques like crystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Taurocholic Acid-d8 Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Taurocholic Acid-d8 Sodium Salt has a wide range of applications in scientific research:

Mechanism of Action

Taurocholic Acid-d8 Sodium Salt acts by mimicking the natural bile acid, taurocholic acid. It interacts with bile acid receptors and transporters, facilitating the emulsification and absorption of dietary fats. The deuterated form allows for precise tracking and quantification in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Taurocholic Acid-d8 Sodium Salt is unique due to its stable isotope labeling, which provides enhanced accuracy in analytical studies. This makes it particularly valuable in research settings where precise quantification is essential .

Properties

Molecular Formula

C26H44NNaO7S

Molecular Weight

545.7 g/mol

IUPAC Name

sodium;1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1/i8D2,10D2,11D2,12D2;

InChI Key

JAJWGJBVLPIOOH-NOBNTUEXSA-M

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NC([2H])([2H])C([2H])([2H])S(=O)(=O)[O-])C)O)C)[2H].[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]

Origin of Product

United States

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